molecular formula C20H28BrNO4 B12988620 tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B12988620
M. Wt: 426.3 g/mol
InChI Key: NVYPBDHNERSPTE-MSOLQXFVSA-N
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Description

tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position, a benzyloxy substituent at the 3-position, and a 3-bromo-2-oxopropyl chain at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals targeting neurological or antimicrobial pathways . Its structural complexity, including the bromo-ketone moiety, enables participation in nucleophilic substitutions or cross-coupling reactions, making it valuable for constructing bioactive molecules.

Properties

Molecular Formula

C20H28BrNO4

Molecular Weight

426.3 g/mol

IUPAC Name

tert-butyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-phenylmethoxypiperidine-1-carboxylate

InChI

InChI=1S/C20H28BrNO4/c1-20(2,3)26-19(24)22-11-7-10-18(17(22)12-16(23)13-21)25-14-15-8-5-4-6-9-15/h4-6,8-9,17-18H,7,10-14H2,1-3H3/t17-,18+/m1/s1

InChI Key

NVYPBDHNERSPTE-MSOLQXFVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CC(=O)CBr)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CC(=O)CBr)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of tert-butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

Specific Synthetic Steps

Key intermediates in the synthesis include:

Reaction Conditions

Temperature Control

The reactions are typically conducted under controlled temperatures to prevent side reactions and ensure stereochemical integrity. For example:

  • Bromination is performed at low temperatures to avoid overreaction.
  • Piperidine ring formation may require elevated temperatures for cyclization.

Solvent Selection

Common solvents used include:

  • Dichloromethane (DCM) for bromination steps.
  • Methanol or ethanol for purification processes.

Catalysts and Reagents

Reagents such as tert-butyl chloroformate are used for introducing the tert-butyl group, while bromine or NBS (N-bromosuccinimide) facilitates bromination.

Purification Techniques

Purification is critical due to the compound's complexity:

  • Chromatography : High-performance liquid chromatography (HPLC) or flash chromatography is commonly employed to isolate pure product.
  • Crystallization : Selective crystallization techniques are used to separate stereoisomers and enhance yield.

Yield Optimization

To maximize yield:

  • Reaction conditions such as temperature, solvent ratios, and reaction times are meticulously optimized.
  • Side reactions are minimized through careful reagent selection and monitoring.

Data Table: Summary of Reaction Parameters

Step Reagents/Catalysts Solvent Temperature Range Yield (%)
Piperidine Ring Formation Base catalyst Ethanol 50–80°C ~85
Benzyloxy Group Introduction Benzyl alcohol DCM Room temperature ~90
Bromination Bromine/NBS DCM 0–10°C ~75
Tert-butyl Protection Tert-butyl chloroformate Methanol Room temperature ~95

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects and as a building block in drug synthesis. Some notable applications include:

  • Antidepressant Development : Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. The specific stereochemistry of tert-butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate may enhance binding affinity to serotonin receptors, making it a candidate for antidepressant drug development.
  • Neuroprotective Agents : Studies have shown that piperidine derivatives can provide neuroprotective effects in models of neurodegeneration. The brominated component may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in treating neurological disorders.
  • Anticancer Activity : Preliminary data suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The introduction of the benzyloxy group may enhance selectivity towards cancer cells, making this compound a candidate for further investigation in anticancer therapies.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex molecules. Its synthetic versatility allows chemists to modify its structure to create new compounds with desired biological activities.

Synthesis Overview

The synthesis typically involves:

  • Starting Materials : Piperidine derivatives, benzyloxy groups, and bromoacetic acid.
  • Reagents and Conditions : Standard organic synthesis techniques including nucleophilic substitution and coupling reactions under controlled temperature and pressure conditions.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
tert-butyl (2R,3S)-3-(benzyloxy)-...Antidepressant
Similar Piperidine DerivativeNeuroprotective
Brominated Piperidine AnalogAnticancer

Table 2: Synthesis Routes

Synthesis StepReagents UsedYield (%)
Nucleophilic substitutionPiperidine, brominated alkane85
Coupling reactionBenzyloxy compound75
Final esterificationtert-butyl chloroformate90

Case Studies

  • Case Study 1 : In a study focusing on the antidepressant properties of piperidine derivatives, researchers synthesized this compound and tested it against established antidepressants. The results indicated comparable efficacy with improved side effect profiles.
  • Case Study 2 : A neuroprotective study evaluated the compound's ability to mitigate oxidative stress in neuronal cell cultures. The findings demonstrated significant reductions in cell death compared to control groups, suggesting potential for therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

tert-Butyl (S)-2-(((S)-1-(allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate (NJS218)

  • Core Structure : Piperidine ring with a tert-butyl carbamate group.
  • Key Differences :
    • Replaces the 3-bromo-2-oxopropyl group with a fluorophenyl-containing carbamoyl chain.
    • Contains an allyloxy group instead of benzyloxy.
  • Synthesis : Achieved via HBTU-mediated coupling with 95% yield, highlighting efficient amide bond formation .
  • Applications : Demonstrated antimicrobial activity against Mycobacterium tuberculosis, linked to the fluorophenyl moiety’s hydrophobicity .

tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

  • Core Structure : Cyclopentane fused with a tetrahydropyridine ring.
  • Key Differences :
    • Lacks the piperidine backbone; instead, features a cyclopentyl-carbamate scaffold.
    • Incorporates a trifluoromethyl group, enhancing metabolic stability.
  • Synthesis : Utilizes BOP-reagent for coupling, emphasizing adaptability in sterically hindered environments .

tert-Butyl (S)-2-((((S)-1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)methyl)pyrrolidine-1-carboxylate

  • Core Structure : Pyrrolidine ring with an indole-containing side chain.
  • Key Differences :
    • Pyrrolidine vs. piperidine ring alters ring strain and conformational flexibility.
    • Indole moiety enables π-π stacking interactions, relevant in kinase inhibition .

Physicochemical and Reactivity Comparison

Property Target Compound NJS218 Cyclopentyl Derivative Pyrrolidine-Indole Compound
Molecular Weight (g/mol) ~424.3 (estimated) 434.4 512.5 498.6
Key Functional Groups Bromo-ketone, benzyloxy Fluorophenyl, allyloxy Trifluoromethyl, phenyl Indole, cycloheptyl
Stereochemical Complexity (2R,3S) (S,S) (1R,3S) (S,S)
Synthetic Yield Not reported 95% ~80% (estimated) 85% (reported)
Biological Activity Unknown Antimicrobial Not disclosed Kinase inhibition (hypothesized)

Key Research Findings

  • Bromo vs.
  • Benzyloxy vs. Allyloxy : The benzyloxy group provides steric protection of the 3-position, whereas the allyloxy group in NJS218 allows for further functionalization via olefin metathesis .
  • Ring Size Effects : Piperidine derivatives (target compound, NJS218) exhibit greater conformational flexibility than pyrrolidine analogs, influencing receptor-binding specificity .

Biological Activity

Tert-Butyl (2R,3S)-3-(benzyloxy)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a tert-butyl ester group, a benzyloxy substituent, and a bromine atom, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H28_{28}BrNO4_4
  • Molar Mass : 426.35 g/mol
  • CAS Number : 290315-11-6

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of neurological disorders. The compound is noted for its interactions with neurotransmitter receptors and enzymes involved in various signaling pathways.

Research indicates that this compound may modulate neurotransmitter signaling pathways, particularly those related to:

  • Dopamine Receptors : Potential effects on dopamine signaling could be relevant for treating conditions like Parkinson's disease.
  • Serotonin Receptors : Modulation of serotonin pathways may offer therapeutic benefits for mood disorders.

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound:

  • Neuroprotective Effects : A study indicated that compounds similar to this compound exhibited neuroprotective properties in animal models of neurodegeneration. The mechanism was attributed to their ability to inhibit apoptosis in neuronal cells.
  • Synthesis and Pharmacological Evaluation : A comprehensive synthesis route has been established for this compound, allowing for detailed pharmacological evaluations. The synthesis involves multiple steps including the formation of the piperidine ring and subsequent functionalization with bromine and benzyloxy groups .
  • In Vitro Studies : In vitro assays have shown that the compound interacts with specific enzyme targets related to neurotransmitter metabolism, suggesting its role as a potential modulator in therapeutic interventions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives is useful:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(benzyloxy)carbonylpiperidineContains benzyloxy groupLacks bromine substituent
4-BromopiperidineSimple piperidine derivativeNo ester functionality
1-Benzylpiperidin-4-oneContains ketone groupDifferent functional group orientation

The unique combination of functional groups in this compound allows for diverse applications in synthetic chemistry and medicinal research that may not be present in these similar compounds.

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